5-chloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methoxybenzamide
Description
This compound is a benzamide derivative featuring a 5-chloro-2-methoxybenzoyl core linked to a phenyl group substituted with a tetrazolyl moiety. The tetrazole ring (4,5-dihydro-1H-tetrazol-1-yl) is further functionalized with a 2-(cyclopropylamino)-2-oxoethyl side chain. Key structural attributes include:
- Chloro and methoxy substituents on the benzamide aromatic ring, which influence electron distribution and lipophilicity.
Properties
IUPAC Name |
5-chloro-N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O4/c1-31-17-9-2-12(21)10-16(17)19(29)23-14-5-7-15(8-6-14)27-20(30)26(24-25-27)11-18(28)22-13-3-4-13/h2,5-10,13H,3-4,11H2,1H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQGAEBAEVPGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methoxybenzamide, a compound with the CAS number 1396792-29-2, has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H19ClN6O4, with a molecular weight of 442.86 g/mol. The presence of a tetrazole ring and various substituents contributes to its biological activity.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN6O4 |
| Molecular Weight | 442.86 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396792-29-2 |
Antimicrobial Activity
Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.
Case Studies
-
Antibacterial Studies : A study evaluated the antibacterial activity of tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Penicillin and Erythromycin .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 - 32 Escherichia coli 16 - Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of similar compounds on human cancer cell lines. The MTT assay revealed that many derivatives were non-cytotoxic against normal cell lines while exhibiting significant cytotoxicity against cancerous cells .
The proposed mechanism of action for compounds like this compound involves interference with bacterial cell wall synthesis and disruption of nucleic acid synthesis pathways due to the presence of the tetrazole ring .
In Silico Studies
In silico studies have predicted the pharmacological profiles of similar compounds, indicating their potential interactions with various biological targets. These predictions are crucial for guiding further experimental validations.
Safety and Toxicology
While preliminary studies suggest favorable safety profiles for certain derivatives, comprehensive toxicological assessments are necessary to establish safety parameters for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on structural interpretation.
Key Comparative Insights:
Heterocyclic Systems: The tetrazole in the target compound offers higher polarity and hydrogen-bonding capacity compared to pyrazole (in CAS 1805818-06-7) or thiazolidinone (in 303093-06-3), which may affect solubility and target binding .
Substituent Effects: The cyclopropylamino group in the target compound introduces conformational rigidity, whereas methoxymethyl (in CAS 1805818-06-7) and dimethylbutyl linkers increase steric bulk, possibly altering membrane permeability . Fluoro and ethoxy groups (in CAS 1805818-06-7) may enhance metabolic stability compared to the target compound’s methoxy group .
Linker Flexibility :
- The phenyl linker in the target compound provides a rigid spacer, contrasting with the flexible propyl (in 941378-50-3) or butyl (in CAS 1805818-06-7) chains in analogs, which could influence entropic penalties during binding .
Methodological Considerations:
- Crystallography : Tools like SHELX are critical for resolving the 3D structure of such compounds, particularly the tetrazole and cyclopropane conformations .
- Electronic Analysis: Software like Multiwfn enables comparative studies of electrostatic potentials and electron localization, explaining differences in reactivity or binding .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
The synthesis involves sequential reactions, including cyclopropane ring formation, tetrazole cyclization, and benzamide coupling. Key parameters include:
- Temperature control : Maintain 0–5°C during cyclopropane amine coupling to minimize side reactions .
- pH adjustment : Use triethylamine (TEA) as a base during amide bond formation to stabilize intermediates .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) after each step, followed by recrystallization in methanol/water for final purity .
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify proton environments (e.g., cyclopropane CH, methoxy group at δ ~3.8 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 528.1324) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. How do the functional groups (tetrazole, cyclopropane, methoxybenzamide) influence its biological activity?
- Tetrazole moiety : Enhances metabolic stability and mimics carboxylate groups in enzyme binding pockets, as seen in angiotensin II receptor antagonists .
- Cyclopropane ring : Introduces conformational rigidity, potentially improving target selectivity .
- Methoxybenzamide : Acts as a hydrogen bond acceptor, critical for interactions with kinase ATP-binding domains (e.g., PARP inhibitors) .
Advanced Research Questions
Q. How can regioselectivity challenges in the cyclopropane ring formation be addressed?
Regioselectivity during cyclopropane amine coupling can be controlled using:
- Catalytic asymmetric synthesis : Chiral palladium catalysts (e.g., Pd(OAc) with BINAP ligand) to favor desired stereochemistry .
- Protecting group strategies : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines) to direct reaction pathways .
Q. How can contradictory biological activity data across studies be resolved?
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use identical cell lines (e.g., MCF-7 for breast cancer) and IC protocols .
- HPLC purity validation : Ensure >98% purity via reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to exclude inactive byproducts .
Q. What computational methods are suitable for modeling its interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., EGFR kinase) using crystal structures from the PDB .
- Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over 100-ns simulations to validate binding modes .
Q. How can flow chemistry improve scalability of its synthesis?
Q. What techniques identify weak intermolecular interactions in its crystal structure?
- Single-crystal X-ray diffraction : Resolve C–H⋯O/N hydrogen bonds and π-π stacking (e.g., between benzamide and tetrazole rings) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., van der Waals vs. electrostatic) using CrystalExplorer .
Q. How can in vivo studies validate its mechanism of action?
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
- Gene expression analysis (RNA-seq) : Identify downstream pathways (e.g., apoptosis markers like caspase-3) after treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
